Iophenoxic acid (chemical formula: C15H13I3NO3) is an organic iodine-containing compound [, ]. It was initially developed as a radiocontrast agent for cholecystography but was removed from the market due to its extreme biological persistence [, ]. It has a remarkably long half-life in various mammalian species, ranging from weeks to years [, , , , ].
In scientific research, iophenoxic acid and its analogs, such as ethyl-iophenoxic acid (Et-IPA) and propyl-iophenoxic acid (Pr-IPA), have gained significant traction as biomarkers to study the bait uptake by wild animals in ecological and wildlife management research [, , , , , , , , , , , , , , , ].
Iophenoxic acid is classified as a member of the iodinated contrast media group. It was synthesized to improve imaging techniques in radiology, particularly for procedures involving the gastrointestinal tract. The compound is typically obtained from chemical suppliers, such as Sigma Aldrich, in high purity for research and analytical purposes .
The synthesis of iophenoxic acid typically involves the iodination of phenolic compounds. Specific methods include:
The synthesis can be optimized by adjusting temperature, reaction time, and concentration of reagents to maximize yield and purity .
Iophenoxic acid has a complex molecular structure characterized by the presence of iodine atoms attached to a phenolic core. The molecular formula is , and it has a molecular weight of approximately 400 g/mol.
Iophenoxic acid undergoes various chemical reactions typical of iodinated compounds:
These reactions are critical for understanding how iophenoxic acid behaves in biological systems and its implications for safety and efficacy .
The mechanism of action of iophenoxic acid involves:
This mechanism explains both its utility in imaging and the pharmacokinetic challenges that led to its withdrawal from clinical use.
These properties are essential for determining how iophenoxic acid is handled in laboratory settings and its behavior during medical applications .
Iophenoxic acid has been utilized beyond clinical imaging:
While its clinical use has ceased, iophenoxic acid continues to play a role in scientific research and ecological monitoring efforts.
Iophenoxic acid (2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid) was introduced in the mid-1950s as an oral radiocontrast agent for cholecystography, leveraging its tri-iodinated structure to enhance X-ray imaging of the gallbladder. Its high electron density provided excellent imaging capabilities, leading to widespread clinical adoption under the trade name Teridax. However, by 1957, it was withdrawn globally due to an exceptionally prolonged half-life in the human body—estimated at >2.5 years—which posed significant risks of thyroid dysfunction and interfered with iodine-based thyroid hormone tests [4].
Structural analysis revealed that the 3-hydroxyl group on its benzyl ring (Fig. 1) facilitated ultra-tight binding to human serum albumin (HSA), with a dissociation constant (Kd) of ~20 nM. This binding limited free plasma concentrations, drastically reducing hepatic clearance and biliary excretion. Crucially, replacing the 3-OH group with an amino group (as in the analogue iopanoic acid) lowered HSA affinity (Kd ~150 nM) and shortened the half-life to ~2 weeks, prompting its replacement in clinical practice [4].
Table 1: Key Historical Milestones of Iophenoxic Acid
Year | Event | Significance |
---|---|---|
1950s | Introduced as Teridax® | Enabled high-contrast gallbladder imaging |
1957 | Withdrawn from clinical use | Discovery of multi-year half-life and thyroid interference |
2011 | HSA binding mechanism crystallized | Structural basis for prolonged retention elucidated [4] |
Iophenoxic acid belongs to the triiodinated phenolic acid subclass of radiocontrast agents. Its core structure comprises a triiodinated benzene ring with a hydroxy group at position 3 and a butanoic acid side chain. Pharmacologically, it is classified as an anionic small-molecule diagnostic agent due to its carboxylate group and high albumin binding [4] [6].
Notable structural analogues include:
Crystallographic studies show that iophenoxic acid binds HSA at Drug Site 1 (subdomain IIA) through polar interactions: its 3-OH forms hydrogen bonds with Tyr150 and Arg257, while its carboxylate engages in salt bridges with Lys199 and Arg222 (Fig. 2). This extensive desolvation and polar matching explain its picomolar affinity [4].
Table 2: Structural Analogues of Iophenoxic Acid
Compound | R3 Group | Albumin Kd | Primary Use |
---|---|---|---|
Iophenoxic acid | OH | 20 nM | Historical radiocontrast |
Iopanoic acid | NH2 | 150 nM | Radiocontrast (current) |
Ethyl-iophenoxic acid | OCH2CH3 | N/A | Ecological biomarker |
Diatrizoate | N(CH3)COCH3 | µM range | Modern angiography |
Despite its clinical discontinuation, iophenoxic acid’s pharmacokinetic liabilities became ecological assets. Its extended detectability in blood (>9 months) and non-toxic profile at tracer doses enabled novel applications as a biomarker for wildlife bait consumption studies [2] [7].
Key ecological use cases include:
Table 3: Ecological Applications of Iophenoxic Acid Derivatives
Species | Tracer Used | Detection Window | Detection Method | Study Purpose |
---|---|---|---|---|
Tasmanian devil | Et-IPA | ≥56 days | LC-MS/MS of serum [2] | DFTD vaccine delivery |
Feral swine (Sus scrofa) | Iophenoxic acid | ≥9 months | Serum immunoassay | Oral vaccine uptake studies |
Arctic fox | Iophenoxic acid | >6 months | Not specified | Population tracking [4] |
Compared to alternative tracers:
Comprehensive List of Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7